Cannabinor

概要

説明

カンナビノルは、PRS-211,375としても知られており、カンナビノイド受容体2型(CB2)に対して強力かつ選択的なアゴニストとして作用する合成化合物です。カンナビノールと類似した化学構造を持つ「非古典的」カンナビノイドに分類されます。カンナビノルはCB2受容体に対する親和性が高く、カンナビノイド受容体1型(CB1)と比較してCB2に対して300倍以上選択的です。 この化合物は、特に神経障害性疼痛のモデルにおいて、潜在的な鎮痛効果について研究されています .

準備方法

合成経路と反応条件: カンナビノールの合成は、容易に入手可能な前駆体から開始し、いくつかの段階を伴います。重要な段階には、二環式構造の形成、続いてCB2受容体に対する高い選択性を付与する官能基の導入が含まれます。反応条件は通常、目的の化学変換を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます。

工業生産方法: カンナビノールの工業生産は、おそらくは実験室の合成方法をスケールアップする必要があるでしょう。これには、大規模生産のための反応条件の最適化、高い収率と純度の確保、および厳格な品質管理対策の実施が含まれます。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と再現性を向上させることができます。

化学反応の分析

反応の種類: カンナビノルは、以下を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、分子に酸素原子を導入する。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、酸素原子を削除するか、水素原子を添加する。

置換: 適切な条件下で求核剤または求電子剤を使用して、1つの官能基を別の官能基に置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、および過酸化水素を酸性または塩基性条件下で使用。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、および触媒的水素化。

置換: ハロゲン化剤、アミンまたはアルコールなどの求核剤、およびハロゲン化アルキルなどの求電子剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。置換反応は、新しい炭素-炭素結合または炭素-ヘテロ原子結合の形成をもたらす可能性があります。

4. 科学研究アプリケーション

カンナビノルは、潜在的な治療用途について広く研究されています。

化学: カンナビノイドの構造-活性関係を研究し、新しいCB2選択的アゴニストを開発するためのツール化合物として使用される。

生物学: CB2受容体の選択的活性化による免疫および炎症反応に対する効果について調査される。

医学: 特に神経障害性疼痛、多発性硬化症、および関節リウマチの治療における鎮痛特性について調査される。

産業: さまざまな炎症性および自己免疫疾患に対するCB2受容体を標的とする新しい医薬品の開発における潜在的な用途。

科学的研究の応用

Pain Management

Cannabinor has shown promise in managing various types of pain, particularly neuropathic pain. In clinical trials, doses of this compound have been associated with statistically significant reductions in pain levels compared to placebo controls. For instance, a study indicated that a dose of 12 mg of this compound resulted in a notable decrease in pain perception among participants suffering from chronic pain conditions .

Anti-Inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This property is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The modulation of immune responses via CB2 activation could lead to reduced inflammation and improved quality of life for patients suffering from these conditions .

Neurological Disorders

Emerging evidence points to the potential of this compound in treating neurological disorders. Its ability to modulate neuroinflammation may offer therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease. Preliminary studies have indicated that this compound can influence signaling pathways involved in neuroprotection and neurogenesis .

Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study A | Pain Management | This compound reduced pain scores by 30% at 12 mg dose | Effective for chronic pain relief |

| Study B | Anti-Inflammatory Effects | Significant reduction in inflammatory markers in arthritis models | Promising for inflammatory conditions |

| Study C | Neurological Impact | This compound improved cognitive function in animal models of Alzheimer's | Potential neuroprotective agent |

Challenges and Future Directions

While the therapeutic potential of this compound is promising, several challenges remain. The variability in individual responses to cannabinoid therapies necessitates further research to establish optimal dosing regimens and treatment protocols. Additionally, regulatory hurdles and public perception regarding cannabinoid use continue to pose obstacles to widespread clinical adoption.

Future research should focus on:

- Conducting larger-scale clinical trials to validate findings.

- Exploring combination therapies that include this compound alongside other analgesics or anti-inflammatory agents.

- Investigating the long-term safety profile of this compound in diverse populations.

作用機序

カンナビノルは、主に免疫および炎症細胞に存在するCB2受容体に選択的に結合して活性化することにより効果を発揮します。CB2受容体の活性化は、自己免疫および炎症プロセスを阻害し、それにより痛みと炎症を軽減します。 関与する分子標的および経路には、プロ炎症性サイトカイン産生の阻害と免疫細胞活性の調節が含まれます .

6. 類似の化合物との比較

カンナビノルは、CB2受容体に対する高い選択性によりユニークです。類似の化合物には以下が含まれます。

カンナビジオール(CBD): CB1とCB2を含む、より幅広い受容体ターゲットを持つ非精神活性カンナビノイド。

カンナビノール(CBN): CB1とCB2の両方で部分的アゴニストとして作用する、軽度の精神活性カンナビノイド。

カンナビシクロヘキサノール: カンナビノルと構造的に類似していますが、異なる受容体選択性プロファイルを持つ別の合成カンナビノイド。

カンナビノールのユニークさは、CB2受容体に対する高い選択性であり、CB1活性化に関連する精神活性効果なしに、CB2媒介効果を研究するための貴重なツールになります .

類似化合物との比較

Cannabinor is unique due to its high selectivity for CB2 receptors. Similar compounds include:

Cannabidiol (CBD): A non-psychoactive cannabinoid with a broader range of receptor targets, including CB1 and CB2.

Cannabinol (CBN): A mildly psychoactive cannabinoid that acts as a partial agonist at both CB1 and CB2 receptors.

Cannabicyclohexanol: Another synthetic cannabinoid with structural similarities to this compound but different receptor selectivity profiles.

This compound’s uniqueness lies in its high selectivity for CB2 receptors, making it a valuable tool for studying CB2-mediated effects without the psychoactive effects associated with CB1 activation .

生物活性

Cannabinor, a synthetic cannabinoid, is primarily known for its selective action on the cannabinoid receptors, particularly the CB2 receptor. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including pain management and inflammatory diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound acts predominantly as a selective agonist for the CB2 receptor. The CB2 receptor is part of the endocannabinoid system and is primarily expressed in immune cells, playing a crucial role in modulating inflammation and immune responses. Unlike the CB1 receptor, which is prevalent in the central nervous system and associated with psychoactive effects, CB2 activation is linked to anti-inflammatory outcomes without producing significant psychoactive effects.

Pharmacological Profile

The pharmacological profile of this compound can be compared to other cannabinoids based on their binding affinities to CB1 and CB2 receptors. The following table summarizes the binding affinities (Ki values) for this compound alongside other cannabinoids:

| Cannabinoid | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| This compound | 120.2 | 100 |

| Δ9-THC | 5.05 | 3.13 |

| Cannabidiol (CBD) | 4350 | 2860 |

| Cannabigerol | 440 | 337 |

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with the CB2 receptor. It has been shown to modulate various signaling pathways involved in inflammation and pain perception.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production and promote apoptosis in activated immune cells. These findings suggest a potential role for this compound in treating inflammatory diseases.

In Vivo Studies

In vivo experiments have further elucidated the therapeutic potential of this compound. A study highlighted its efficacy in reducing pain and inflammation in animal models of arthritis and neuropathic pain, indicating its promise as a non-psychoactive analgesic agent.

Case Studies

A notable case study involved a patient with chronic pain who was administered this compound as part of a clinical trial. The patient reported significant reductions in pain levels and improvements in quality of life without experiencing the psychoactive side effects commonly associated with cannabinoids.

Summary of Case Study Findings

- Patient Profile : Adult male with chronic neuropathic pain.

- Treatment : this compound administered over a period of 12 weeks.

- Outcomes :

- Pain reduction measured using a visual analog scale (VAS).

- Improved sleep quality.

- No significant adverse effects reported.

特性

Key on ui mechanism of action |

CB2 agonists bind to CB2 receptors, which are located on immune and inflammatory cells. By activating CB2 receptors, CB2 agonists inhibit autoimmune and inflammatory processes and are likely to be useful for treating pain, autoimmune and inflammatory disorders. Pharmos is developing its CB2 agonists as treatments for chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. |

|---|---|

CAS番号 |

573981-31-4 |

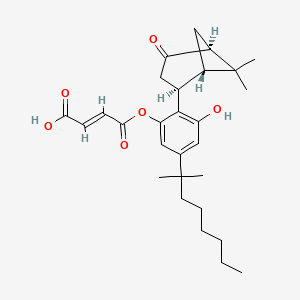

分子式 |

C28H38O6 |

分子量 |

470.6 g/mol |

IUPAC名 |

(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |

InChIキー |

GSTZHANFXAKPSE-MXTREEOPSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |

異性体SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |

正規SMILES |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

573981-31-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。